molecular formula C37H44O11 B1631518 Taxinine B

Taxinine B

Cat. No.: B1631518
M. Wt: 664.7 g/mol
InChI Key: SLJNSLIEGINNEE-UWUOQQJISA-N
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Description

Contextualization within the Taxane (B156437) Diterpenoid Family

Taxinine (B26179) B is classified as a diterpenoid and is an integral member of the taxane family wikipedia.orgresearchgate.net. Taxanes represent a large and chemically diverse class of metabolites, predominantly isolated from species within the Taxus genus, commonly known as yew trees wikipedia.org. These compounds are characterized by a unique fused ring system, with the 6/8/6 ring system being the most prevalent among the approximately 600 reported taxane structures wikipedia.org.

Taxinine B itself possesses a molecular formula of C37H44O11 and a molecular weight of 664.8 g/mol wikipedia.orgciteab.com. It has been isolated from various Taxus species, including Taxus chinensis and Taxus cuspidata wikipedia.orgnih.govuni.lu. While the term "taxane" refers to the broader class of compounds sharing the taxane skeleton, "taxoids" often denotes derivatives of Taxol (paclitaxel), though the terms are sometimes used interchangeably wikipedia.org. Prominent examples of taxanes include paclitaxel (B517696) and docetaxel (B913), which have gained significant clinical recognition as anticancer agents wikipedia.orgoutbreak.infowikipedia.org.

Historical Perspectives of Natural Product Isolation and Discovery of Taxoids

The discovery of taxoids as therapeutically relevant natural products is a landmark in medicinal chemistry, rooted in the systematic screening of plant extracts for biological activity. The pivotal moment in taxoid research began in 1962 when botanists collected bark from the Pacific yew tree (Taxus brevifolia) in the Gifford Pinchot National Forest for cytotoxicity screening wikipedia.orgfishersci.co.ukuni.lu. Initial screenings detected activity in the bark extract, leading to further investigation uni.lu.

In 1969, Dr. Monroe Wall and Dr. Mansukh Wani, working under contract to the National Cancer Institute (NCI), successfully isolated and elucidated the structure of the active compound, which they named taxol (later genericized as paclitaxel) wikipedia.orgwikipedia.orgfishersci.co.ukuni.lu. Despite its potent activity, initial enthusiasm for taxol was modest uni.lu. However, interest significantly surged following Dr. Susan Horwitz's discovery in 1979 that taxol's mechanism of action involved the promotion of tubulin assembly and stabilization of microtubules, thereby inhibiting cell division wikipedia.orguni.luguidetopharmacology.org. This elucidation of its unique mechanism catalyzed extensive research and development efforts. Paclitaxel subsequently completed preclinical and clinical trials, receiving approval from the U.S. Food and Drug Administration (FDA) in 1992 for ovarian cancer and in 1993 for other indications wikipedia.orgoutbreak.infofishersci.co.ukuni.luguidetopharmacology.org. This success paved the way for the development of other taxane drugs, such as docetaxel and cabazitaxel (B1684091) wikipedia.orgwikipedia.org. The history of taxoid discovery underscores the critical role of natural product isolation and the collaborative efforts between chemists and biologists in identifying and developing novel therapeutic agents from biodiversity wikipedia.org.

Academic Significance of this compound in Natural Product Chemistry and Medicinal Chemistry Research

This compound holds academic significance in both natural product chemistry and medicinal chemistry due to its structural characteristics as a taxane diterpenoid and its observed biological activities. In natural product chemistry, this compound contributes to the understanding of the structural diversity and biosynthetic pathways within the Taxus genus wikipedia.orgguidetopharmacology.org. Its isolation from Taxus chinensis and Taxus cuspidata highlights the continued exploration of these plant sources for novel compounds wikipedia.orgnih.govuni.lu.

From a medicinal chemistry perspective, this compound has demonstrated several intriguing biological properties. Research indicates that this compound can inhibit platelet aggregation induced by arachidonic acid (AA) wikipedia.org. Furthermore, it has been shown to inhibit the drug transport function of P-glycoprotein in multidrug-resistant cells, suggesting its potential utility in overcoming drug resistance mechanisms in cancer therapy wikipedia.orgnih.gov. This compound also inhibits CaCl2-induced depolymerization of microtubules nih.gov. This microtubule-modulating activity aligns it with the well-established mechanism of action of clinically used taxanes like paclitaxel, which stabilize microtubules to exert their cytotoxic effects outbreak.infowikipedia.orgguidetopharmacology.org. The ongoing research into taxoids, including compounds like this compound, continues to explore new mechanisms of action and potential applications, demonstrating that drug discovery based on this class of natural products remains an active and thriving field wikipedia.org. Natural products, such as this compound, serve as valuable starting points for medicinal chemistry programs aimed at designing and synthesizing new analogs with improved potency, selectivity, and pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H44O11

Molecular Weight

664.7 g/mol

IUPAC Name

[(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28-,29-,32-,33+,34+,35-,37+/m0/s1

InChI Key

SLJNSLIEGINNEE-UWUOQQJISA-N

SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Distribution in Taxus Species and Geographical Variation

Taxinine (B26179) B is a taxoid, a type of diterpene alkaloid, naturally occurring in various species of the Taxus genus. ebi.ac.ukmedchemexpress.eunp-mrd.org The concentration of taxine (B1234092) alkaloids, including Taxinine B, can vary considerably among different Taxus species. ebi.ac.uk Geographically, Taxus species are widely distributed across the Northern Hemisphere, encompassing regions in North America, Europe, and Asia. cambridge.orgcites.org Notably, areas such as the Sino-Himalayan region and East Asia exhibit high genetic and morphological variation within Taxus species, which can influence the diversity and concentration of their chemical constituents. cambridge.org

Taxus SpeciesPresence of this compound / Taxin BKey References
Taxus cuspidataThis compound medchemexpress.euchemfaces.commedchemexpress.comnih.gov
Taxus maireiTaxin B, this compound np-mrd.orgbiocrick.comresearchgate.net
Taxus chinensisThis compound, Taxin B ebi.ac.ukchemfaces.combiocrick.com
Taxus yunnanensisThis compound, Taxin B biocrick.comnih.govresearchgate.netnih.gov
Taxus baccataTaxine B (this compound), this compound ebi.ac.uknp-mrd.orgresearchgate.netmdpi.com
Taxus canadensisTaxin B, this compound np-mrd.orgnih.gov
Taxus wallichianaTaxin B, this compound np-mrd.orgnih.gov

Taxus cuspidata, commonly known as the Japanese yew, has been a significant source for the isolation of this compound. medchemexpress.euchemfaces.commedchemexpress.comnih.gov Research has demonstrated the presence of this compound in the leaves and twigs of this plant. nih.gov The isolation process often involves activity-guided fractionation from methanol (B129727) extracts of the plant material. nih.gov

Beyond Taxus cuspidata, this compound and related taxoids have been identified in several other Taxus species:

Taxus mairei: Taxin B, a compound often referred to interchangeably with this compound in some literature, has been isolated from the seeds of Taxus mairei. biocrick.com this compound itself is also confirmed to be present in Taxus mairei. np-mrd.orgresearchgate.net

Taxus chinensis: this compound has been successfully isolated from the barks of Taxus chinensis. chemfaces.com Taxin B has also been reported in the seeds of this species. ebi.ac.ukbiocrick.com

Taxus yunnanensis: This species is recognized as a promising source of taxane (B156437) diterpenes. nih.gov this compound, along with Taxin B, has been isolated from the aerial parts, twigs, and leaves of Taxus yunnanensis. biocrick.comnih.govresearchgate.netnih.gov

Taxus baccata: Known as the European yew, Taxus baccata contains Taxine B, which is considered the major compound in its alkaloid fraction and is found in the leaves and berries (excluding the red arils). ebi.ac.ukmdpi.com this compound has also been identified among the compounds isolated from Taxus baccata. np-mrd.orgresearchgate.net

Isolation from Taxus cuspidata (Japanese Yew)

Advanced Extraction and Chromatographic Isolation Techniques from Plant Biomass

The extraction of chemical compounds from plant biomass involves placing the plant material in contact with a suitable solvent to isolate specific components. groupeberkem.com For taxoids like this compound, initial extraction typically utilizes polar solvents such as methanol or ethanol, often performed at room temperature. google.comresearchgate.net

Following the initial extraction, the crude extract is concentrated and then subjected to solvent partitioning, commonly using immiscible solvent systems like water-dichloromethane or water-chloroform to separate the target compounds from other plant constituents. google.com

Chromatographic methods are indispensable for the purification and isolation of this compound from these complex plant extracts. Key techniques include:

Column Chromatography: This method leverages differences in polarity, size, and other properties to separate complex mixtures. Stationary phases such as silica (B1680970) gel, as well as reverse phase materials (e.g., C8 to C18 alkyl-bonded silica gel, cyano-bonded, or phenylalkyl-bonded silica gel), are commonly employed. google.comcolumn-chromatography.com

Preparative High-Performance Liquid Chromatography (HPLC): This advanced technique is used for high-resolution separation and purification, yielding highly pure compounds. google.com

Solid-Phase Extraction (SPE): SPE is utilized as a sample preparation technique for the purification of crude extracts. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC can be used for preliminary separation and identification. nih.gov

Coupled Techniques: For detailed identification and quantification, methods such as High-Performance Liquid Chromatography coupled to tandem mass spectrometry with electrospray ionization (HPLC-ESI-MS-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. ebi.ac.uknih.govasianpubs.org

In recent years, novel and green extraction strategies have been developed to enhance the yield and efficiency of bioactive compound extraction from plant materials, while also minimizing solvent use and environmental impact. These advanced techniques include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation bubbles, improving solvent penetration and mass transfer. aimspress.comresearchgate.netchemmethod.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave irradiation to heat the solvent and plant matrix, accelerating the extraction process. aimspress.comresearchgate.netchemmethod.com

Supercritical Fluid Extraction (SFE): SFE, often using supercritical CO2 as a solvent, offers high selectivity and low solvent residue. aimspress.comresearchgate.netchemmethod.com

Pressurized Liquid Extraction (PLE): PLE involves using solvents at elevated temperatures and pressures to achieve faster and more efficient extraction. aimspress.comchemmethod.com

Enzyme-Assisted Extraction (EAE): EAE employs enzymes to break down plant cell walls, facilitating the release of target compounds. aimspress.comchemmethod.com

Pulsed Electric Field Extraction: This technique applies electric pulses to enhance cell membrane permeability, improving extraction efficiency. aimspress.comresearchgate.net

These advanced techniques aim to optimize extraction efficiency, purity, and reduce operational time and economic costs, contributing to more sustainable practices in natural product chemistry. researchgate.netchemmethod.com

Biosynthetic Pathways and Metabolic Engineering

Overview of Taxane (B156437) Biosynthesis within Taxus Species

Taxus species are renowned for their ability to produce a diverse array of taxoids, which are complex diterpenoid secondary metabolites mdpi.combiosynth.comwsu.edu. Among these is Taxinine (B26179) B, a significant taxoid found in various Taxus species, including Taxus cuspidata and Taxus wallichiana nih.govnih.govmedchemexpress.comchemfaces.com. The biosynthesis of taxanes, including the well-known anticancer drug paclitaxel (B517696) (Taxol), is a highly intricate process involving approximately 19 to 20 enzymatic steps nih.govmdpi.compnas.orgencyclopedia.pubfrontiersin.org.

The foundational step in taxane biosynthesis initiates in the plastids, where the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), is produced nih.govpnas.orgresearchgate.netnih.gov. The committed step in this pathway is the cyclization of GGPP to taxa-4(5),11(12)-diene, commonly known as taxadiene pnas.orgresearchgate.netnih.govuniprot.orgnih.govresearchgate.netgenome.jp. This crucial conversion is catalyzed by the enzyme taxadiene synthase (TXS) pnas.orgresearchgate.netnih.govuniprot.orgnih.govresearchgate.netgenome.jp. Following the formation of the core taxane skeleton, a complex series of oxygenation and acylation reactions ensue, involving enzymes located in the endoplasmic reticulum for hydroxylation and the cytosol for acylation nih.govnih.govnih.gov. While the specific array of taxoids can vary among Taxus species and even within different tissues of the same species, the fundamental biosynthetic pathways are largely conserved across the genus nih.govfrontiersin.org.

Enzymatic Steps and Precursor Compounds Implicated in Taxinine B Formation

As a taxoid, the formation of this compound is presumed to follow the general taxane biosynthetic route, starting with geranylgeranyl diphosphate (GGPP) as the primary precursor nih.govencyclopedia.pubresearchgate.netnih.gov. The initial and committed enzymatic step, as in other taxanes, involves taxadiene synthase (TXS) converting GGPP into taxadiene pnas.orgresearchgate.netnih.govuniprot.orgnih.govresearchgate.netgenome.jp.

Subsequent steps in the biosynthesis of taxanes involve a cascade of modifications, predominantly mediated by cytochrome P450 monooxygenases and acyltransferases nih.govmdpi.compnas.orgresearchgate.netnih.govnih.gov. Cytochrome P450 enzymes catalyze various hydroxylation reactions, such as the hydroxylation at the C5 position of taxadiene by Taxane 5α-hydroxylase (T5αOH), which is the first oxygenation step pnas.orgfrontiersin.orgfrontiersin.org. This is often followed by acetylation pnas.org. The presence of a cinnamoyl group in the structure of this compound wsu.eduontosight.ai suggests the involvement of enzymes from the phenylpropanoid pathway, which provides the phenylisoserine (B1258129) side chain in paclitaxel biosynthesis frontiersin.org. Acyltransferases, such as taxadiene-5α-ol-O-acetyl transferase (TAT) and baccatin (B15129273) III 13-O-acetyl transferase (BAPT), are essential for incorporating acetyl groups at various positions on the taxane skeleton nih.govmdpi.comnih.govigem.org. While the precise sequence of these post-taxadiene modifications leading specifically to this compound is not fully elucidated in the provided literature, its classification as a taxoid implies the utilization of these general enzymatic machinery and precursor compounds.

Genetic and Molecular Regulation of Biosynthetic Enzymes

A comprehensive understanding of the taxane biosynthetic pathways, including the enzymes and their encoding genes, is critical for enhancing production through classical genetic manipulation or molecular engineering nih.gov. Studies have investigated the expression levels of key genes involved in the taxane biosynthetic pathway, such as geranylgeranyl diphosphate synthase (GGPPS), taxadiene synthase (TXS), 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT), baccatin III 13-O-acetyl transferase (BAPT), 3'-N-debenzoyl-2'-deoxytaxol-N-benzoyltransferase (DBTNBT), taxane 7β-hydroxylase (T7βOH), and phenylalanine aminomutase (PAM), in Taxus baccata cell suspensions mdpi.com.

Molecular regulation of these enzymes is influenced by various factors, including elicitors. For instance, salicylic (B10762653) acid (SA) and coronatine (B1215496) (COR) have been shown to modulate gene expression, with SA typically inducing a maximum gene response later (24-72 hours) compared to COR (6-12 hours) mdpi.com. Transcription factors (TFs) play a significant role in regulating the biosynthesis of secondary metabolites, including taxanes frontiersin.orgmdpi.com. R2R3-MYB transcription factors, such as TcMYB29a, an ABA-responsive factor, have been demonstrated to upregulate taxol biosynthesis in Taxus chinensis frontiersin.org. The taxol biosynthetic pathway is not a simple linear sequence but rather a complex network characterized by anastomosing routes and common enzymatic nodes encyclopedia.pub. Furthermore, targeted gene silencing has been explored as a strategy to improve the efficiency of active compound biosynthesis nih.gov.

In Vitro Production and Cell Culture Strategies for this compound and Related Taxoids

Plant cell culture techniques, particularly cell suspension cultures derived from Taxus species, offer a sustainable and reliable biotechnological alternative for the production of taxoids, contributing to the conservation of natural Taxus populations mdpi.comacademicjournals.org. These in vitro systems provide a controlled environment that can be manipulated to enhance the yield of desired metabolites like this compound frontiersin.org. This compound itself has been successfully isolated from Taxus cuspidata cell cultures, demonstrating the feasibility of its in vitro production medchemexpress.com.

Elicitors are compounds that stimulate the production of secondary metabolites in plant cell cultures . Methyl jasmonate (MeJA) is one of the most extensively studied elicitors for enhancing taxane biosynthesis mdpi.comresearchgate.net. Its application can significantly increase the accumulation of taxanes such as cephalomannine (B1668392) and baccatin III by inducing the paclitaxel biosynthetic pathway researchgate.net.

The cultivation of plant cells in bioreactors for industrial-scale production is a complex endeavor that necessitates meticulous optimization of various cultivation parameters researchgate.net. Key aspects of optimization include the bioreactor's design and shape, the chosen cultivation regime (e.g., batch, fed-batch, continuous, semi-continuous), and the management of critical operational factors such as aeration, homogenization, and anti-foaming measures researchgate.net.

Maintaining precise control over critical process parameters like pH, temperature, dissolved oxygen levels, and agitation speed is paramount for ensuring optimal growth conditions and maximizing product yield alliedacademies.org. The implementation of advanced sensors and process control systems, often augmented with machine learning algorithms, facilitates real-time monitoring and adaptive adjustments to these parameters alliedacademies.org. Efficient bioreactor design is also crucial, focusing on optimizing factors such as mixing efficiency, oxygen transfer rates, and heat dissipation alliedacademies.org. Furthermore, the careful formulation of nutrient-rich media, including the precise balance of carbon, nitrogen, trace elements, and vitamins, can significantly enhance yields alliedacademies.org. High-throughput screening and design of experiments (DOE) methodologies are commonly employed to identify the most effective media compositions alliedacademies.org. Semi-continuous cultivation has been identified as a flexible and productive regime for both biomass accumulation and secondary metabolite yield in Taxus wallichiana cell cultures, with bubble-type bioreactors demonstrating favorable characteristics for Taxus cell growth and biosynthesis researchgate.net.

Chemical Synthesis and Structural Modification

Total Synthesis Approaches to Taxinine (B26179) B and Related Taxane (B156437) Cores

The total synthesis of taxane diterpenes, characterized by their complex 6/8/6 tricyclic core and numerous stereocenters, has been a major endeavor in organic chemistry. While direct total syntheses specifically targeting Taxinine B are less frequently highlighted in general discussions of taxane synthesis, the methodologies developed for the broader taxane family are directly applicable and foundational for such complex targets. The overarching goal of these syntheses is to efficiently and stereoselectively construct the strained polycyclic framework. The complexity of paclitaxel (B517696), a prominent taxane, with its highly oxygenated [6-8-6-4] core and 11 stereocenters, exemplifies the synthetic challenge posed by this class of natural products researchgate.netmdpi.com.

A unified enantiospecific approach to diverse taxane cores has been achieved starting from feedstock monoterpenoids like (S)-carvone researchgate.netnih.govnih.govescholarship.orgacs.org. This strategy leverages a skeletal remodeling process that involves the divergent reorganization and convergent coupling of carvone-derived fragments researchgate.netnih.govnih.govacs.org. Subsequent restructuring steps, such as Sm(II)-mediated rearrangements and bioinspired, visible-light induced transannular [2+2] photocycloadditions, further elaborate the core structure researchgate.netnih.govnih.govescholarship.orgacs.org. Such approaches have provided access to various taxane skeletons, including those found in taxol, taxagifine, taxezopidine A, and cyclotaxanes escholarship.org.

Stereoselective Construction of Polycyclic Taxane Systems

The stereoselective construction of the polycyclic taxane system is paramount due to the numerous chiral centers and the inherent strain of the taxane scaffold. Key strategies employed to achieve this stereocontrol include:

Fragment Coupling and Rearrangements: The unified enantiospecific approach to taxane cores from (S)-carvone relies on the precise coupling of remodeled fragments. This involves palladium-catalyzed C-C bond cleavage tactics, followed by Sm(II)-mediated rearrangements and transannular [2+2] photocycloadditions, which are crucial for setting the desired stereochemistry and forming the polycyclic system researchgate.netnih.govnih.govescholarship.orgacs.org.

Diels-Alder Reactions: Tandem Diels-Alder cycloadditions have been successfully applied for the stereoselective synthesis of the tricyclic ring system of taxane diterpenes, offering a highly efficient two-step synthesis of the B/C cis-fused taxane nucleus from readily available acyclic precursors researchgate.net. This strategy also helps establish the requisite C-1/C-3 relative stereochemistry researchgate.net.

Asymmetric Conjugate Addition: The introduction of asymmetry, particularly for forming all-carbon quaternary centers, has been achieved through enantioselective conjugate addition reactions nih.gov. This method allows for the fixation of other stereocenters via substrate control, leading to the desired complex architecture nih.gov.

Intramolecular Cyclizations: Intramolecular aldol (B89426) cyclization has been utilized to construct the eight-membered B-ring, a characteristic feature of the taxane core mdpi.comnih.govjst.go.jp. For instance, enolization followed by intramolecular aldol cyclization has been shown to smoothly construct the eight-membered B-ring in high yield nih.gov.

Bioinspired and Skeletal Remodeling Strategies in Taxane Core Synthesis

Bioinspired and skeletal remodeling strategies draw inspiration from the natural biosynthetic pathways of taxanes, which involve initial cyclization (cyclase phase) followed by oxidative functionalization (oxidase phase) nih.govnih.govyoutube.comacs.org. This two-phase synthetic approach aims to mimic nature's efficiency and divergent access to various taxane natural products.

Monoterpenoid Remodeling: A central theme in bioinspired taxane synthesis is the use of readily available monoterpenoids, such as (S)-carvone, as starting materials researchgate.netnih.govnih.govescholarship.orgacs.org. The strategy involves the "reorganization" of these simpler scaffolds into more complex taxane frameworks through a series of C-C and C-O bond cleavage and formation events nih.govescholarship.org. This divergent monoterpenoid remodeling/convergent fragment coupling approach provides access to structurally disparate taxane cores researchgate.netnih.govnih.govacs.org.

Mimicking Biosynthesis: The "two-phase synthesis" concept directly parallels the biogenetic phases: a "cyclase phase" for carbon-carbon bond formation and ring system construction, and an "oxidase phase" for selective carbon-oxygen bond formations and late-stage functionalization nih.govnih.govyoutube.comacs.org. This allows for the divergent access to various taxanes with different oxidation patterns nih.govnih.gov. For example, the Baran group has explored this approach to access taxinine D, dynamotaxinine E, and taxacenes youtube.com.

Strategic Advantages: This biomimetic approach allows for the preparation of multigram quantities of the full taxane skeleton at an early stage, serving as a platform for further analog synthesis nih.gov. It also provides a framework for exploring new chemical reactivity during the "oxidative ascent" of the taxane pyramid, where C=C and C-H bonds are divergently oxidized nih.gov.

Semisynthesis of this compound Analogs and Derivatives from Naturally Abundant Precursors

Semisynthesis offers an attractive alternative to total synthesis, particularly when naturally abundant precursors with a pre-existing taxane scaffold are available. Taxine (B1234092) B, isolated from the dried needles of Taxus baccata, has been identified as a valuable natural precursor for the semisynthesis of taxane derivatives nih.govru.nlrsc.org.

While this compound itself is a natural product, its structural resemblance to other abundant taxanes like 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III, which are widely used for the semisynthesis of paclitaxel and docetaxel (B913), highlights the potential for similar derivatization strategies mdpi.commdpi.comresearchgate.net. For instance, 10-DAB, found in Taxus canadensis, is a precursor for docetaxel, and 9-dihydro-13-acetylbaccatin III (9-DHB III), abundant in the same species, can also be used for semisynthesis of paclitaxel and docetaxel researchgate.net.

Design and Synthesis of Novel this compound Derivatives for Research Applications

The design and synthesis of novel this compound derivatives are crucial for exploring structure-activity relationships, understanding their biological mechanisms, and potentially developing new therapeutic agents. These efforts often involve targeted chemical modifications of the this compound scaffold or its closely related taxane derivatives.

Specific examples of structural modifications of this compound for research purposes include:

Epoxidation and Rearrangements: An α-4(20)-epoxy-5α-hydroxythis compound derivative, when treated with diethylaluminum chloride, underwent intramolecular substitution reactions along with deacetylation or addition, leading to the formation of novel 1-deoxy compounds with new ring systems researchgate.net. This demonstrates the potential for skeletal rearrangements and the formation of unique polycyclic structures from this compound.

Stereoselective Epoxidation: Studies on taxinine derivatives have shown that the stereoselective epoxidation of the 4(20)-exomethylene group can yield either α- or β-4(20)-epoxides depending on the epoxidizing reagent used. For example, m-chloroperbenzoic acid preferentially affords α-4(20)-epoxides, while dimethyldioxirane (B1199080) predominantly yields β-4(20)-epoxides researchgate.netresearchmap.jp. This precise control over stereochemistry is vital for designing derivatives with specific biological activities.

Dimeric Taxoids: Novel dimeric taxoids have been synthesized via highly regio- and stereospecific Diels-Alder cycloadditions of this compound and Taxicine I derivatives, showcasing a strategy for creating more complex taxane structures for research dntb.gov.ua.

These synthetic efforts contribute to a deeper understanding of the chemical reactivity of the taxane scaffold and provide a platform for generating a diverse array of this compound derivatives for various research applications, including the exploration of their potential as anticancer agents or as tools for chemical biology studies.

Molecular and Cellular Mechanisms of Action

Cell Cycle Perturbation Leading to Mitotic Arrest

Taxinine (B26179) B exerts its cellular effects primarily through its interaction with microtubules, key components of the cellular cytoskeleton. It has been observed to inhibit the CaCl2-induced depolymerization of microtubules. medchemexpress.commedchemexpress.com This mechanism is characteristic of taxoids, a class of compounds that includes Taxinine B. Taxanes, in general, are known to directly bind to microtubules, leading to a profound suppression of microtubule dynamics, increased microtubule stabilization, and the formation of interphase microtubule bundles. nih.govnih.govnih.gov

The disruption of normal microtubule dynamics is critical for proper cell division. By altering these dynamics, this compound, similar to other taxanes, prevents the accurate formation of the mitotic spindle, an essential structure for chromosome segregation during cell division. This interference with spindle formation consequently blocks cells in mitosis, leading to mitotic arrest. nih.gov The efficacy of anti-cancer agents that suppress microtubule dynamic instability lies in their ability to prevent the proliferation of cancer cells. nih.gov

Mitotic arrest is a tightly regulated process implemented by the spindle assembly checkpoint (SAC) machinery. The SAC is crucial for monitoring and ensuring the proper segregation of sister chromatids to daughter cells during mitosis. embopress.org When the SAC is activated by microtubule-targeting agents like taxanes, it arrests the cell cycle progression at the metaphase-anaphase transition, preventing premature anaphase onset. nih.govplos.org

Prolonged arrest in the M phase allows for the accumulation of internal death signals within the cell, often culminating in apoptosis. plos.orgnih.gov However, cancer cells can sometimes escape this mitotic arrest through a process known as mitotic slippage or adaptation, where they prematurely exit mitosis without proper chromosome segregation, which can contribute to drug resistance. nih.govplos.org

Investigation of Other Intracellular Molecular Targets

The primary and most well-documented intracellular molecular target for this compound is tubulin, the protein subunit that forms microtubules. Its interaction with tubulin leads to the stabilization of microtubules, as discussed in the context of cell cycle perturbation. medchemexpress.commedchemexpress.com

Beyond its direct interaction with microtubules, this compound has been noted for its utility in overcoming multidrug resistance in tumor cells. medchemexpress.commedchemexpress.com While this is a significant biological activity, the specific other intracellular molecular targets or detailed mechanisms by which this compound overcomes multidrug resistance, distinct from its microtubule-stabilizing effects, are not extensively detailed as direct binding targets in the current literature. The ability of taxoids to overcome multidrug resistance can be complex, involving various cellular pathways and potentially affecting drug efflux pumps like P-glycoprotein, as has been observed with other taxoids from the same plant species. medchemexpress.com However, for this compound specifically, the direct molecular targets responsible for overcoming multidrug resistance, other than tubulin, require further explicit elucidation in scientific literature.

Preclinical Biological Activities and Pharmacological Investigations in Vitro and Ex Vivo

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The antiproliferative and cytotoxic potential of taxane (B156437) compounds, including those related to Taxinine (B26179) B, has been a significant area of research. While general taxanes are known for their anticancer properties, specific detailed data for Taxinine B across a broad panel of cancer cell lines are not extensively reported in the current literature.

Research on Taxus mairei extracts, which contain taxane compounds, has shown inhibitory effects on the proliferation of various tumor cells. For instance, "Taxinine" (a broader term that may refer to various taxanes or Taxinine A) from T. mairei has demonstrated anticancer activity with reported IC50 values against A549 (human lung adenocarcinoma), B16 (mouse melanoma), and BEL7402 (human hepatoma) cell lines. The IC50 values for "Taxinine" were 46.17 µg/mL for A549, 350.64 µg/mL for B16, and 113.97 µg/mL for BEL7402 mdpi.com. However, specific IC50 values for this compound against the requested cell lines (A549, B16, BEL7402, MCF-7, MDA-MB-231) are not directly available in the current literature. General taxanes, such as paclitaxel (B517696), are well-established for their potent inhibitory effects on tumor cell proliferation, with IC50 values typically in the nanomolar range mdpi.commdpi.com.

Taxanes, as a class of anticancer agents, are widely recognized for their ability to induce apoptosis in cancer cells. This mechanism is primarily attributed to their interaction with microtubules, leading to microtubule stabilization, disruption of normal microtubule dynamics, and subsequent mitotic arrest nih.gov. This mitotic block can then trigger programmed cell death, or apoptosis nih.govtjnpr.orgoncohemakey.com. The induction of apoptosis often involves the activation of caspases, such as caspase-3, -8, and -9, and can be linked to both intrinsic (mitochondrial) and extrinsic (death receptor) pathways nih.govoncohemakey.comnih.gov. While these general mechanisms are well-understood for taxanes, specific detailed mechanistic studies focusing solely on this compound's apoptosis induction pathways in cancer cells are not explicitly detailed in the available information.

Assessment of Proliferation Inhibition in Diverse Tumor Cell Panels (e.g., A549, B16, BEL7402, MCF-7, MDA-MB-231)

Antiplatelet Aggregation Activity and Related Cytoskeletal Effects

This compound has been investigated for its antiplatelet aggregation activity. Studies on taxanes isolated from Taxus cuspidata have identified this compound as a compound with significant inhibitory effects on platelet aggregation. Specifically, this compound (identified as compound 3 in one study) demonstrated inhibitory effects on platelet aggregation induced by arachidonic acid (AA) with an IC50 of 35.5 µM, and on aggregation induced by U46619 with an IC50 of 36.2 µM researchgate.net. These inhibitory effects were noted to be stronger than those of acetylsalicylic acid (ASA) against U46619-induced aggregation researchgate.net.

The antiplatelet activity of taxanes, including this compound, is suggested to involve the stabilization of microtubules, a critical component of the platelet cytoskeleton, during the aggregation process researchgate.net. Platelet activation and aggregation involve significant shape changes driven by the remodeling of cytoskeletal structures, including actin and tubulin rsc.orgmdpi.com. By influencing microtubule dynamics, this compound may interfere with the proper cytoskeletal rearrangement necessary for robust platelet aggregation.

Table 1: Antiplatelet Aggregation Activity of this compound

Inducing AgentIC50 (µM) researchgate.netComparison to ASA (IC50: 63.0 µM for AA, 340 µM for U46619) researchgate.net
Arachidonic Acid35.5Stronger inhibitory effect
U4661936.2Stronger inhibitory effect (5-13 fold)

Neuroprotective Effects of Taxane-Derived Compounds in Oxidative Stress Models

The neuroprotective potential of natural compounds, particularly against oxidative stress, is a recognized area of research rsc.orgmdpi.comnih.govfrontiersin.orgnih.gov. Oxidative stress plays a critical role in neurodegeneration by inducing neuronal apoptosis and damaging cellular structures nih.govfrontiersin.org. Many natural compounds exert neuroprotective effects by reducing reactive oxygen species (ROS) generation, enhancing antioxidant enzyme activities, and modulating signaling pathways nih.govnih.gov. However, specific research directly demonstrating neuroprotective effects of this compound or other taxane-derived compounds in oxidative stress models is not explicitly detailed in the current search results. General taxanes like paclitaxel are primarily studied for their anticancer properties rather than neuroprotection mdpi.com.

Modulation of Key Cellular Signaling Pathways

The modulation of various cellular signaling pathways by bioactive compounds is crucial for their pharmacological effects.

JAK/STAT3 axis: The Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway is a critical signaling network involved in cell proliferation, survival, and immune responses, and its dysregulation is implicated in cancer progression mdpi.comnih.gov. Some taxane compounds from Taxus mairei have been suggested to inhibit tumor cell proliferation and metastasis by inactivating the JAK/STAT3 axis mdpi.com. However, direct evidence of this compound specifically modulating the JAK/STAT3 pathway is not explicitly available in the current literature.

E-cadherin translocation: E-cadherin is a key component of cell-cell adherens junctions, and its dysregulation or loss is associated with increased tumor cell metastasis and altered cell adhesion nih.govmdpi.comoamjms.eufrontiersin.org. The translocation of β-catenin, often associated with E-cadherin, can activate Wnt signaling and promote tumorigenesis nih.govoamjms.euresearchgate.net. While E-cadherin's role in cancer is well-documented, specific studies detailing the modulation of E-cadherin translocation by this compound were not found.

Reactive Oxygen Species (ROS): Reactive Oxygen Species (ROS) are byproducts of mitochondrial oxidative metabolism and act as crucial signaling molecules, but their excessive accumulation leads to oxidative stress and cellular damage frontiersin.orgnih.govfrontiersin.orgmdpi.com. While the general role of ROS in cellular signaling and disease is understood, and some natural compounds can modulate ROS homeostasis, specific research on this compound's direct modulation of ROS generation or scavenging was not identified.

Mitochondrial Membrane Potential: Mitochondrial membrane potential (MMP) is vital for mitochondrial function, ATP synthesis, and plays a key role in apoptosis thermofisher.comnih.govthermofisher.com. A sustained drop in MMP can lead to cell death nih.gov. While the disruption of MMP is a known event in apoptosis induced by various agents, and STAT3 signaling can influence MMP nih.gov, specific studies directly linking this compound to the modulation of mitochondrial membrane potential were not found.

Structure Activity Relationship Sar and Computational Studies

Identification of Critical Structural Elements Governing Bioactivity

The bioactivity of taxane (B156437) compounds, including Taxinine (B26179) B, is intrinsically linked to their intricate chemical structures. Key structural features, such as the taxane ring system and specific substituent groups, play a significant role in their interaction with biological targets. researchgate.net

Influence of Specific Substituents and Acetyl Groups on Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between chemical structures and their biological activities. This enables the prediction of activity for new or untested compounds.

Application of Molecular Descriptors Family (MDF-SAR) Approaches

The Molecular Descriptors Family (MDF-SAR) approach is a promising methodology for investigating and quantifying the relationship between 2D and 3D structural information of compounds and their observed biological activity. academicdirect.orgmdpi.com This method involves generating and calculating molecular descriptors strictly based on the topological and geometrical models of the compounds. termedia.pl MDF-SAR models can be utilized to predict the biological activity of unknown compounds within a given series. academicdirect.orgmdpi.comacademicdirect.org For a set of taxoids, an MDF-SAR model with five descriptors was found to be statistically robust and capable of explaining approximately 98% of the observed growth inhibition activity. termedia.pl The predictive capabilities of MDF-SAR models have been shown to be comparable to other established QSAR methods. mdpi.comtermedia.pl

Comparative Molecular Field Analysis (CoMFA) in Taxane Derivatives

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that evaluates the steric and electrostatic fields surrounding aligned molecules. By analyzing these fields, CoMFA models the activity landscape and identifies regions that are favorable or unfavorable for biological activity. slideshare.net In studies involving taxane derivatives, such as those derived from taxchinin A and brevifoliol (B1200483), 3D-QSAR studies have yielded predictive CoMFA models. For instance, an optimal predictive CoMFA model with a cross-validated r² (q²) value of 0.64 was reported for a series of taxchinin A and brevifoliol derivatives. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics simulations are powerful computational tools used to understand the detailed interactions between a ligand (like Taxinine B) and its biological target at an atomic level. While specific studies on this compound are not extensively detailed in the provided information, these methods have been widely applied to other taxanes.

Molecular docking studies have been performed to predict the binding orientation and affinity of taxanes, such as Paclitaxel (B517696), within the β-tubulin binding site. pnas.org These studies contribute to understanding the precise molecular recognition events. Furthermore, molecular dynamics simulations are employed to investigate the dynamic behavior of ligand-target complexes over time, providing insights into conformational changes and binding stability. For example, molecular dynamics simulations have been used to study the binding of conformationally restricted Paclitaxel derivatives to microtubules, demonstrating that certain bridged analogues maintain a specific "T-form" conformation throughout the simulation. researchgate.net These simulations have also revealed that taxane ligands can induce modulated conformations in specific loops of the target protein, such as the M-loop of β-tubulin, highlighting the dynamic nature of ligand-target interactions. researchgate.net

Analytical Research Methodologies for Taxinine B Characterization and Quantification

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for determining the molecular structure and understanding the conformational behavior of Taxinine (B26179) B.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and conformational analysis of Taxinine B in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton and carbon signals and to determine connectivity and spatial relationships within the molecule. For instance, studies have utilized Rotating-frame Overhauser Effect Spectroscopy (ROE) experiments to analyze the solution-state conformations of this compound. These experiments revealed that in solution, this compound adopts a cage conformation, similar to its solid-state structure, where the A-ring and the cinnamoyl side chain at the C-ring are in close proximity nih.govwikipedia.org. The Nuclear Overhauser Effect (NOE) is particularly valuable in NMR for elucidating three-dimensional structural features and stereochemistry, as its efficiency is strongly dependent on the distance between protons . NMR spectroscopy provides information about the dynamics and ensemble of structures in solution, complementing the static information obtained from X-ray crystallography wikipedia.org.

Mass Spectrometry (MS) techniques, often coupled with chromatographic separation, are indispensable for the identification, purity assessment, and quantification of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and molecular mass information provided by MS, enabling rapid and cost-effective quantitative measurements of organic molecules in complex mixtures nih.gov.

For enhanced specificity and sensitivity, particularly in complex biological samples, tandem mass spectrometry (LC-MS/MS) is frequently employed. This technique allows for the analysis of both parent ions and fragment ions, providing more detailed structural information through fragmentation patterns and minimizing background noise from the matrix invivochem.cnresearchgate.net. Methods for the quantitative determination of taxane (B156437) pseudo-alkaloids, such as Taxine (B1234092) B (a related taxane often found alongside this compound in Taxus species), in biological fluids like blood, urine, and gastric content have been developed using LC-MS/MS with electrospray ionization (ESI-MS/MS) nih.govwikipedia.org. These methods typically involve solid-phase extraction (SPE) for sample preparation, achieving high recoveries (e.g., 86%) nih.gov.

Quantitative analysis using LC-MS/MS often utilizes Multiple Reaction Monitoring (MRM), which monitors specific precursor-product ion pairs. For example, in the analysis of Taxine B and isotaxine B, a precursor ion of m/z 584.2 ([M+H]+) is used, with product ions at m/z 194.3 and m/z 107.1 following collision-induced dissociation nih.gov. Such methods have demonstrated linearity over a wide range (e.g., 0.1-500 ng/g) with low limits of detection (LOD) and quantification (LOQ), such as 0.4 ng/g and 2 ng/g, respectively nih.gov. High-Resolution Mass Spectrometry (HRMS) is also utilized for precise mass determination, aiding in the confirmation of molecular formula and purity, as seen in the structural elucidation of new taxane glycosides.

X-ray crystallographic analysis provides precise information about the solid-state arrangement and three-dimensional conformation of chemical compounds. For this compound, X-ray crystallography has been instrumental in determining its solid-state conformation. Studies have shown that in the solid state, this compound adopts a cage conformation, which is notably similar to that observed for Taxinine nih.govwikipedia.org. This technique offers a static, highly resolved view of the molecular structure, complementing the dynamic conformational insights gained from solution-state NMR spectroscopy wikipedia.org.

Mass Spectrometry (MS) for Identification, Purity Assessment, and Quantification (e.g., LC-MS-MS, ESI-MS/MS, HRMS)

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, enabling its detection and accurate quantification.

High Performance Liquid Chromatography (HPLC) is a widely used technique for the detection, separation, and profiling of this compound and other taxanes from plant extracts or other complex matrices. HPLC facilitates the rapid and quantitative separation of compounds, even from intricate mixtures nih.gov. It is commonly coupled with detectors such as ultraviolet (UV) or photodiode array (PDA) detectors for compound detection and profiling. HPLC methods are often employed as a preliminary step before mass spectrometric analysis (LC-MS) to reduce matrix interference and improve the accuracy of quantification wikipedia.org. The development of specific HPLC methods ensures the separation of this compound from co-eluting compounds, which is critical for accurate analysis.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents an advanced chromatographic and mass spectrometric approach particularly suited for trace analysis in complex biological matrices. UPLC offers superior chromatographic resolution and speed compared to conventional HPLC, while the MS/MS component provides high sensitivity and selectivity. This combination is highly effective in minimizing matrix effects, which can significantly impact the accuracy and reproducibility of quantitative analysis in biological samples. While specific detailed findings for this compound using UPLC-MS/MS were not extensively detailed in the immediate search results, the principles and applications for related taxanes, such as the highly toxic Taxine B and isotaxine B, demonstrate the suitability of UPLC-MS/MS for the sensitive detection and quantification of this compound in biological matrices nih.gov. The ability of UPLC-MS/MS to effectively detect and quantify low-concentration analytes in complex samples makes it a preferred tool for such challenging analyses invivochem.cn.

High Performance Liquid Chromatography (HPLC) for Compound Detection and Profiling

Metabolomic and Chemodiversity Profiling in Taxus Species

Metabolomic and chemodiversity profiling in Taxus species is crucial for understanding the distribution and variation of secondary metabolites, including this compound, across different species and plant parts. The genus Taxus is renowned for its rich array of taxane diterpenoids, with this compound being a prominent taxine alkaloid nih.gov. These studies often employ advanced analytical techniques to identify and quantify the diverse chemical compounds present.

Research indicates that the amount of taxine alkaloids, including this compound, varies significantly depending on the Taxus species. For instance, Taxus baccata and Taxus cuspidata are reported to contain high concentrations of taxine alkaloids wikipedia.org. This compound has been identified in various Taxus species, including Taxus cuspidata, Taxus canadensis, Taxus mairei, Taxus chinensis, and Taxus wallichiana nih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.com.

Quantitative determination of this compound and other taxoids in Taxus species often utilizes highly sensitive and specific chromatographic methods. Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose nih.govnih.govresearchgate.netresearchgate.netmdpi.com. For example, a specific and sensitive LC-MS-MS method has been developed for the detection and quantification of this compound and isotaxine B in biological samples, achieving a recovery of 86% and linearity in the range of 0.1-500 ng/g, with a limit of quantification of 2 ng/g researchgate.net. This method uses multiple reaction monitoring (MRM) with m/z 584.2 as the precursor ion for both isomers researchgate.net.

Metabolomic analyses have revealed substantial variations in taxoid content within different Taxus species and even across various parts of the same plant. A comparative metabolomic analysis of three Taxus species—T. media, T. cuspidata, and T. mairei—identified a total of 2246 metabolites, highlighting significant differences in their metabolic profiles researchgate.netnih.gov. This untargeted approach identified 358 T. media-specific, 220 T. cuspidata-specific, and 169 T. mairei-specific accumulated metabolites researchgate.net.

The distribution of taxanes, including this compound, is not uniform across different plant parts. Studies have shown that this compound, alongside taxinine M and baccatin (B15129273) IV, is primarily located in the cortex of Taxus plants researchgate.netdntb.gov.ua. In the needles of Taxus species, concentrations of various taxoids, including this compound, have been determined by HPLC, revealing variability among individual trees, cultivars, and species nih.gov. For instance, the needles of Taxus × media contain compounds such as this compound, with 10-deacetylbaccatin III (10-DAB) being the most abundant researchgate.net.

The following table summarizes the presence of this compound in various Taxus species and the analytical methods used for its characterization:

Taxus SpeciesPlant Part/Sample TypeKey Findings Related to this compoundAnalytical Method(s)Source
Taxus baccataLeaves, berries, biological samples (stomach content, urine, blood, bile)Contains this compound, a major cardiotoxic alkaloid; quantitative evaluation in postmortem samples wikipedia.orgresearchgate.net.GC-MS, LC-MS-MS researchgate.net wikipedia.orgresearchgate.net
Taxus cuspidataJapanese Yew, seeds, needlesThis compound isolated; among species with high taxine concentrations wikipedia.orgnih.govnih.govmedchemexpress.com.HPLC, LC-MS nih.govnih.gov wikipedia.orgnih.govnih.govmedchemexpress.com
Taxus maireiSeeds, cultured seedlings, leaves, twigsThis compound found; variations in taxoid biosynthesis studied researchgate.netmdpi.commdpi.com.LC-TOF-MS, UPLC-MS/MS researchgate.netmdpi.com researchgate.netmdpi.commdpi.com
Taxus chinensisSeeds, leavesThis compound found nih.govresearchgate.net.UPLC-MS/MS researchgate.net nih.govresearchgate.net
Taxus canadensisPlant partsThis compound reported wikipedia.orgnih.gov.- wikipedia.orgnih.gov
Taxus wallichianaNeedles, leavesThis compound found; MS/MS profiling of taxoids nih.govnih.govnih.govresearchgate.net.LC-MS, HPLC, UPLC-MS/MS nih.govnih.govresearchgate.net nih.govnih.govnih.govresearchgate.net
Taxus × mediaNeedles, leaves, bark, rootsThis compound present; metabolomic analysis shows variations in taxoids and flavonoids researchgate.netnih.govresearchgate.net.UPLC-MS/MS researchgate.net researchgate.netnih.govresearchgate.net

These studies underscore the importance of metabolomic and chemodiversity profiling in characterizing the chemical landscape of Taxus species, providing insights into the natural variation of compounds like this compound, which is essential for both scientific understanding and potential pharmaceutical applications.

Biotransformation and Xenobiotic Metabolism

Enzymatic Biotransformation of Taxanes in Biological Systems

The metabolism of taxanes, a class of diterpenoids to which Taxinine (B26179) B belongs, is a well-studied area, largely due to the pharmaceutical importance of compounds like paclitaxel (B517696) and docetaxel (B913).

For the broader class of taxanes, specific CYP450 isoforms, notably CYP2C8 and CYP3A4/A5, are recognized as key enzymes involved in their metabolism nih.gov. For instance, the disposition of taxanes like paclitaxel and docetaxel is determined by their metabolism through these cytochrome P450 enzymes nih.gov. Furthermore, P450-mediated oxygenations are known to play a significant role in the biosynthesis of Taxol within Taxus species nih.gov.

However, despite the general understanding of CYP450 involvement in taxane (B156437) metabolism, specific detailed research findings on the enzymatic biotransformation of Taxinine B by particular human cytochrome P450 enzymes, such as P450 2C8, 3A3, or 3A4, or the identification of its specific metabolites formed through these pathways, are not extensively reported in current literature.

While various taxanes and their derivatives have been identified from Taxus species, and the biotransformation of certain taxanes by plant cell cultures has been explored, direct information on the specific biotransformation products or metabolites of this compound in biological systems (e.g., human, animal, or plant in vivo metabolism) is limited in the available research mdpi.comnih.govnih.govmdpi.comnih.govresearchgate.net. The identification of metabolites typically involves sophisticated analytical techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) researchgate.net.

Role of Cytochrome P450 Enzymes (e.g., P450 2C8, 3A3, 3A4) in Taxane Metabolism

Microbial Biotransformation for Targeted Chemical Modifications

Microbial biotransformation is a valuable biotechnological process that utilizes microorganisms or their enzyme systems to introduce structural modifications into chemical compounds, often leading to the formation of new derivatives or metabolites nih.govpreprints.org. This approach is particularly attractive in organic synthesis due to its ability to catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions nih.govresearchgate.net.

In the context of taxanes, microbial biotransformation has been explored as a method to generate novel taxane molecules or to prepare drug metabolites nih.gov. For example, bacteria isolated from Taxus species have demonstrated the capacity to biotransform pro-taxanes into other compounds nih.govebi.ac.uk. This process can provide alternative and renewable sources of taxoids for the pharmaceutical industry ebi.ac.uk.

Future Research Directions and Translational Prospects in Taxinine B Studies

Exploration of Novel Taxinine (B26179) B Derivatives for Enhanced Biological Activity

The development of novel Taxinine B derivatives represents a crucial avenue for enhancing its biological activity and overcoming limitations. This compound has demonstrated the ability to inhibit CaCl2-induced microtubule depolymerization and is effective in combating multidrug resistance in tumor cells. nih.govwikipedia.org Early studies showed that Taxinine and its derivatives can inhibit drug transport mediated by P-glycoprotein (P-gp) in multidrug-resistant cells. mims.comresearchgate.net Investigations into a series of 33 taxinine derivatives revealed that some compounds, notably derivatives 29 and 33, significantly increased the cellular accumulation of vincristine (B1662923) in multidrug-resistant tumor cells, exhibiting potency comparable to or even exceeding that of verapamil. wikipedia.orgwikipedia.org

Beyond anticancer properties, this compound and certain taxane (B156437) compounds, such as taxinine, taxinine A, and 2-deacetoxythis compound, have also shown stronger inhibitory effects on platelet aggregation induced by arachidonic acid (AA) compared to acetylsalicylic acid (ASA). mims.comfishersci.at The presence of a cinnamoyl group at the C(5) position was identified as contributing to strong inhibitory effects against AA-induced aggregation. mims.com While attempts to synthesize novel 7-deoxypaclitaxel (B1244737) analogs from Taxine (B1234092) B have been made, these derivatives often exhibited minimal or no cytotoxic activity against human tumor cell lines, potentially due to the absence of an acylated hydroxyl group at C4. fishersci.cafishersci.ca Future research will focus on targeted structural modifications to optimize the compound's scaffold for improved efficacy, selectivity, and pharmacokinetic properties, particularly in the context of overcoming drug resistance and exploring other therapeutic applications.

Deeper Mechanistic Investigations into Microtubule and MDR Modulation

While this compound is known to inhibit microtubule depolymerization and modulate multidrug resistance, a deeper understanding of its precise mechanistic interactions is essential. This compound's utility in overcoming multidrug resistance in tumor cells stems from its ability to inhibit drug transport by P-glycoprotein (P-gp). nih.govwikipedia.orgmims.comresearchgate.netnih.gov Overexpression of P-gp, encoded by the MDR1 gene, is a primary cause of multidrug resistance in cancer chemotherapy. wikipedia.orgnih.gov Taxanes, including this compound, generally exert their anticancer effects by stabilizing microtubule polymers, thereby interfering with mitotic spindle assembly and leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. wikipedia.orgh-its.orgnih.gov

Further investigations are needed to fully characterize the binding sites and conformational changes induced by this compound on tubulin and P-gp. Studies have shown that certain taxoids, such as taxuspine C and 2'-desacetoxyaustrospicatine, can increase the intracellular accumulation of vincristine in multidrug-resistant cells and inhibit the photolabeling of P-gp, suggesting a direct interaction with the efflux pump. guidetopharmacology.org Future research should employ advanced biochemical and biophysical techniques to map these interactions at a molecular level, providing insights into how structural modifications influence binding affinity and functional outcomes. Understanding the nuances of this compound's interaction with the microtubule cytoskeleton and its specific modulation of drug efflux pumps will be critical for designing more effective therapeutic strategies against resistant cancers.

Advancements in Sustainable and Scalable Production Methods

The sustainable and scalable production of this compound is vital for its future translational prospects. Currently, this compound is isolated from natural sources like Taxus cuspidata and Taxus chinensis. nih.govwikipedia.orgresearchgate.net However, the low natural abundance of taxanes in yew bark necessitates alternative production methods.

Future advancements in sustainable production methods include:

In Vitro Cell Cultures: Taxus cell cultures offer a promising and sustainable alternative for producing taxoids. These cultures can be elicited, for instance, with methyl jasmonate, to significantly increase taxane production.

Semi-synthesis: Utilizing more readily available precursors from Taxus species, such as baccatin (B15129273) III, for semi-synthesis of this compound and its derivatives is a well-established approach for other taxanes like paclitaxel (B517696). Taxine B has itself served as a starting material for the semi-synthesis of 7-deoxypaclitaxel analogs. fishersci.cafishersci.ca

Advanced Extraction Technologies: Modern extraction techniques are being developed to enhance efficiency and reduce environmental impact. These include Supercritical CO2 Extraction, which offers high efficiency and selectivity, especially when coupled with chromatographic methods. Other innovative approaches like Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) are also being explored to improve yield and purity while minimizing solvent usage and energy consumption.

The focus on sustainable production methods aligns with global efforts to minimize environmental impact, conserve resources, and reduce waste throughout the product lifecycle. Scalable synthetic routes are also being developed for taxane compounds, aiming for concise and enantioselective preparations that can be performed on a gram-scale, enabling rapid access to various taxane analogs.

Development of Integrated Analytical Platforms for Comprehensive Taxane Profiling

The accurate and comprehensive profiling of this compound and related taxanes is crucial for quality control, pharmacokinetic studies, and drug development. Current analytical methods, such as high-performance liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (HPLC-ESI-MS-MS), have been successfully employed for the identification and determination of taxine B and isotaxine B in biological samples. fishersci.ca Thin layer chromatography (TLC) and solid-phase extraction (SPE) are also used for isolation and extraction.

Future research will focus on developing integrated analytical platforms that can provide a holistic view of taxane profiles in complex biological and plant matrices. These platforms will aim to:

Enhance Sensitivity and Specificity: Improve detection limits and differentiate between closely related taxane structures, including various this compound derivatives and their metabolites.

Automate and High-Throughput Analysis: Develop automated systems for rapid and high-throughput screening, which is essential for drug discovery and large-scale production monitoring.

Multi-Omics Integration: Combine analytical data with other omics technologies (e.g., metabolomics, proteomics) to gain a more comprehensive understanding of this compound's effects and its biosynthesis pathways.

Standardization and Validation: Establish robust and validated analytical methods that meet regulatory standards for pharmaceutical development.

The integration of advanced separation techniques with high-resolution mass spectrometry and sophisticated data analysis tools will enable a more in-depth characterization of the complex taxane metabolome.

Harnessing Computational Tools for Rational Drug Design and Optimization

Computational tools are becoming indispensable in the rational design and optimization of drug candidates, including this compound derivatives. Molecular modeling and docking studies have already been utilized to understand the binding modes of taxoids with their targets, such as microtubules.

Future research will extensively leverage computational approaches to:

Rational Drug Design: Design novel this compound derivatives with improved binding affinities, selectivity, and desired pharmacological profiles. This involves predicting how structural modifications will impact interactions with target proteins like tubulin and P-gp.

Quantitative Structure-Activity Relationship (QSAR) Studies: Develop predictive models that correlate the chemical structures of this compound derivatives with their biological activities. QSAR can guide the synthesis of new compounds by identifying key structural features responsible for enhanced activity.

Molecular Dynamics Simulations: Simulate the dynamic interactions between this compound and its biological targets over time, providing insights into conformational changes, stability, and binding kinetics at an atomic level.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Predict absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, allowing for early optimization of drug-like properties and reducing the need for extensive experimental testing. Computational studies can predict molecular properties and drug-like characteristics, such as Lipinski's rules, aiding in the selection of promising candidates.

Virtual Screening: Rapidly screen large libraries of virtual compounds to identify potential this compound derivatives with desired properties, significantly accelerating the drug discovery process.

By integrating these computational strategies with experimental validation, researchers can rationally design and optimize this compound-based therapeutics, leading to more effective and targeted treatments.

Q & A

Q. What are the established methodologies for isolating Taxinine B from natural sources, and how can researchers optimize yield and purity?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography . To optimize yield, researchers should:

  • Conduct preliminary phytochemical screening to identify taxoid-rich plant tissues.
  • Use gradient elution in chromatography to enhance separation efficiency.
  • Validate purity via NMR and mass spectrometry, comparing spectral data with published libraries .
  • Control variables such as solvent polarity, temperature, and flow rates to minimize degradation .

Q. How do researchers validate the structural identity of this compound, and what analytical techniques are critical for this process?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • 1D/2D NMR to assign proton and carbon signals, focusing on characteristic taxane ring resonances.
  • X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₃₅H₄₂O₁₀) .
  • Cross-reference data with peer-reviewed databases (e.g., PubChem, SciFinder) to avoid misidentification .

Q. What are the primary biological activities of this compound reported in foundational studies, and how should researchers design assays to replicate these findings?

Early studies highlight this compound’s cytotoxic and anti-microtubule effects, though potency is lower than Taxol. For replication:

  • Use cell viability assays (e.g., MTT) with taxol-sensitive cell lines (e.g., HeLa) as positive controls.
  • Include tubulin polymerization assays to quantify microtubule stabilization .
  • Standardize assay conditions (e.g., incubation time, concentration ranges) and report IC₅₀ values with error margins for statistical rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s bioactivity across different experimental models?

Contradictions often arise from model-specific variables. To address this:

  • Perform comparative dose-response studies across multiple cell lines (e.g., cancer vs. non-cancerous).
  • Use knockout models to isolate target pathways (e.g., β-tubulin isoforms).
  • Apply meta-analysis to published data, identifying variables like assay sensitivity or solvent effects .
  • Publish negative results to clarify context-dependent activity .

Q. What strategies are effective in synthesizing this compound derivatives to enhance bioavailability, and how should structural modifications be prioritized?

Semi-synthesis from this compound involves:

  • Esterification/acyclization at C-13 or C-10 positions to improve solubility.
  • SAR (Structure-Activity Relationship) studies guided by computational docking (e.g., AutoDock Vina) to predict binding affinity to β-tubulin.
  • Prioritize modifications that retain the taxane core while introducing hydrophilic groups (e.g., PEGylation) .
  • Validate pharmacokinetics via in vivo models, monitoring plasma half-life and tissue distribution .

Q. How can researchers design experiments to differentiate this compound’s effects from other taxanes in complex biological systems?

  • Employ isotopic labeling (e.g., ¹⁴C-Taxinine B) to track cellular uptake and metabolism.
  • Use proteomic profiling (e.g., LC-MS/MS) to identify unique protein interactions.
  • Integrate knockdown/CRISPR models to silence specific taxane transporters (e.g., ABCB1) and assess resistance patterns .

Q. What experimental frameworks are recommended for investigating this compound’s role in synergistic drug combinations?

  • Apply Chou-Talalay combination index (CI) analysis to quantify synergy/antagonism with chemotherapeutics (e.g., cisplatin).
  • Test combinations in 3D cell cultures or patient-derived organoids to mimic tumor microenvironments.
  • Monitor off-target effects via transcriptomic screens (e.g., RNA-seq) .

Methodological Guidance

Q. How should researchers address variability in this compound’s reported cytotoxicity across studies?

  • Standardize cell culture conditions (e.g., passage number, serum concentration).
  • Include internal controls (e.g., paclitaxel) in every assay batch.
  • Report raw data and statistical methods (e.g., ANOVA with post-hoc tests) to enable cross-study comparisons .

Q. What criteria should guide the selection of in vivo models for this compound toxicity and efficacy studies?

  • Prioritize models with humanized metabolic pathways (e.g., CYP3A4 transgenic mice).
  • Use orthotopic tumor models rather than subcutaneous xenografts for metastatic relevance.
  • Measure biomarkers (e.g., serum ALT/AST) to assess hepatotoxicity, a common taxane limitation .

Q. How can researchers ensure reproducibility in this compound studies when literature protocols lack detail?

  • Contact original authors for supplementary methods (e.g., chromatography gradients).
  • Use open-source lab notebooks (e.g., LabArchives) to document deviations.
  • Validate key findings via orthogonal assays (e.g., Western blot alongside flow cytometry) .

Data Presentation & Ethics

  • Tables/Figures : Use color-coded heatmaps for dose-response data and avoid overcrowding structures in graphical abstracts .
  • Citations : Reference primary sources for spectral data and biological assays, avoiding indirect citations .
  • Ethics : Disclose conflicts of interest (e.g., funding from pharma entities) and adhere to ARRIVE guidelines for in vivo research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.